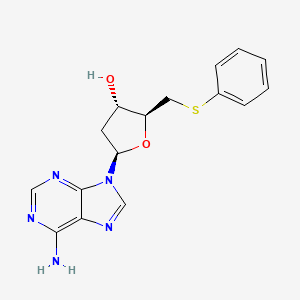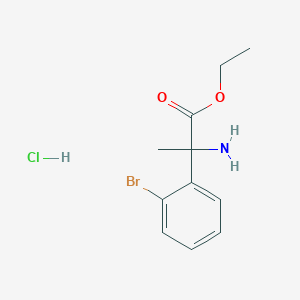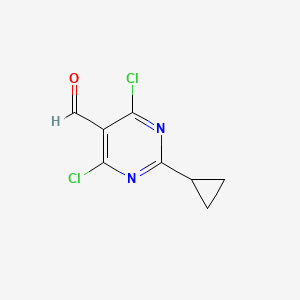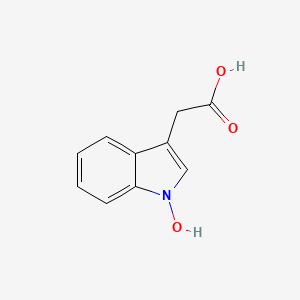
(2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((phenylthio)methyl)tetrahydrofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((phenylthio)methyl)tetrahydrofuran-3-ol is a complex organic compound that features a purine base attached to a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((phenylthio)methyl)tetrahydrofuran-3-ol typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simpler organic molecules.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is then attached to the purine base through a glycosylation reaction.
Introduction of the Phenylthio Group: The phenylthio group is introduced via a substitution reaction, often using thiophenol as a reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylthio group.
Reduction: Reduction reactions can occur at various sites, potentially altering the purine base or the tetrahydrofuran ring.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the phenylthio group.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound might be studied for its interactions with enzymes and nucleic acids
Medicine
Medicinally, the compound could be explored for its potential as a therapeutic agent. Its structure is reminiscent of nucleoside analogs, which are used in antiviral and anticancer treatments.
Industry
In industry, the compound might find use in the synthesis of pharmaceuticals or as a reagent in chemical processes.
作用機序
The mechanism of action for this compound would depend on its specific application. For example, if used as a nucleoside analog, it might inhibit viral replication by incorporating into viral DNA or RNA and causing chain termination. The molecular targets and pathways involved would include viral polymerases and other enzymes involved in nucleic acid synthesis.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Thymidine: Another nucleoside analog used in antiviral treatments.
Cytarabine: A nucleoside analog used in chemotherapy.
Uniqueness
What sets (2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((phenylthio)methyl)tetrahydrofuran-3-ol apart is its unique combination of a purine base with a phenylthio-substituted tetrahydrofuran ring. This structure could confer unique biochemical properties and potential therapeutic benefits.
特性
分子式 |
C16H17N5O2S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-(phenylsulfanylmethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H17N5O2S/c17-15-14-16(19-8-18-15)21(9-20-14)13-6-11(22)12(23-13)7-24-10-4-2-1-3-5-10/h1-5,8-9,11-13,22H,6-7H2,(H2,17,18,19)/t11-,12+,13+/m0/s1 |
InChIキー |
RFWMDSHCIOVBSC-YNEHKIRRSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CSC4=CC=CC=C4)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CSC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)
![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)
![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)

![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)

![Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)


